tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803604-96-7
VCID: VC12011042
InChI: InChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol

tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate

CAS No.: 1803604-96-7

Cat. No.: VC12011042

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate - 1803604-96-7

Specification

CAS No. 1803604-96-7
Molecular Formula C15H19N3O4S
Molecular Weight 337.4 g/mol
IUPAC Name tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Standard InChI InChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
Standard InChI Key WTFXORMFOUSOLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A morpholine ring (a six-membered saturated ring containing one oxygen and one nitrogen atom),

  • A 1,2,4-oxadiazole ring (a five-membered ring with two nitrogen and one oxygen atom),

  • A thiophene moiety (a five-membered aromatic ring containing sulfur).

The tert-butyl carboxylate group at the morpholine’s 4-position enhances steric bulk, potentially influencing solubility and metabolic stability. The oxadiazole-thiophene linkage introduces π-conjugation, which may contribute to electronic interactions in biological targets .

Table 1: Key Structural and Identity Data

PropertyValue
CAS Number1803604-96-7
IUPAC Nametert-Butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Molecular FormulaC15H19N3O4S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight337.4 g/mol
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
InChIKeyWTFXORMFOUSOLE-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Oxadiazole Formation: Cyclocondensation of a thiophene-2-carboxylic acid derivative with an amidoxime precursor under dehydrating conditions (e.g., using POCl3\text{POCl}_3 or carbodiimides).

  • Morpholine Functionalization: Coupling the oxadiazole intermediate with a tert-butyl-protected morpholine derivative via nucleophilic substitution or metal-catalyzed cross-coupling.

A representative protocol involves reacting 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with tert-butyl morpholine-4-carboxylate-3-carbonyl chloride in the presence of a base such as triethylamine .

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) yields >95% purity.

  • Characterization:

    • NMR: 1H^1\text{H}-NMR confirms substitution patterns (e.g., thiophene protons at δ 7.0–7.5 ppm, morpholine protons at δ 3.5–4.2 ppm).

    • MS: ESI-MS ([M+H]+^+ at m/z 338.4) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis under acidic or basic conditions due to the oxadiazole and ester groups .

Table 2: Physicochemical Profile

ParameterValue/Description
LogP (Predicted)2.52 (moderate lipophilicity)
Topological Polar Surface Area49.69 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Biological Applications and Research Findings

Drug Discovery Context

The compound’s design leverages:

  • Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability.

  • Thiophene: Aromatic interactions with protein targets.

  • Morpholine: Improves aqueous solubility and pharmacokinetics.

Reported Activities

While specific biological data remain proprietary, analogous oxadiazole-morpholine hybrids demonstrate:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive bacteria .

  • Kinase Inhibition: IC50_{50} < 100 nM for JAK2 and EGFR kinases in preclinical models.

Future Directions and Research Opportunities

Structural Optimization

  • Substitution Patterns: Introducing electron-withdrawing groups on the thiophene ring to modulate electronic properties.

  • Prodrug Development: Replacing the tert-butyl ester with bioreversible groups (e.g., pivaloyloxymethyl) .

Target Identification

  • Proteomic Studies: Affinity chromatography to identify binding partners.

  • In Vivo Efficacy: Testing in murine models of inflammation or oncology.

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